N-(2-cyclohexylethyl)cyclopropanamine N-(2-cyclohexylethyl)cyclopropanamine
Brand Name: Vulcanchem
CAS No.: 1152851-34-7
VCID: VC2985521
InChI: InChI=1S/C11H21N/c1-2-4-10(5-3-1)8-9-12-11-6-7-11/h10-12H,1-9H2
SMILES: C1CCC(CC1)CCNC2CC2
Molecular Formula: C11H21N
Molecular Weight: 167.29 g/mol

N-(2-cyclohexylethyl)cyclopropanamine

CAS No.: 1152851-34-7

Cat. No.: VC2985521

Molecular Formula: C11H21N

Molecular Weight: 167.29 g/mol

* For research use only. Not for human or veterinary use.

N-(2-cyclohexylethyl)cyclopropanamine - 1152851-34-7

Specification

CAS No. 1152851-34-7
Molecular Formula C11H21N
Molecular Weight 167.29 g/mol
IUPAC Name N-(2-cyclohexylethyl)cyclopropanamine
Standard InChI InChI=1S/C11H21N/c1-2-4-10(5-3-1)8-9-12-11-6-7-11/h10-12H,1-9H2
Standard InChI Key DCRYSEKWBWFHHG-UHFFFAOYSA-N
SMILES C1CCC(CC1)CCNC2CC2
Canonical SMILES C1CCC(CC1)CCNC2CC2

Introduction

Chemical Identification and Structural Properties

N-(2-cyclohexylethyl)cyclopropanamine is an organic compound characterized by its cyclopropyl moiety attached to an amine group that is further connected to a cyclohexylethyl substituent. This structural arrangement contributes to its unique chemical behavior and potential biological activity.

Identification Parameters

The compound is identified through several standardized chemical identifiers, outlined in the following table:

ParameterValue
Chemical NameN-(2-cyclohexylethyl)cyclopropanamine
CAS Registry Number1152851-34-7
Molecular FormulaC₁₁H₂₁N
Molecular Weight167.290 g/mol
InChIKeyDCRYSEKWBWFHHG-UHFFFAOYSA-N
Alternative IdentifiersA1-20545, F1911-1678

The molecular structure of N-(2-cyclohexylethyl)cyclopropanamine features a cyclopropyl ring (three-membered carbon ring) connected to a nitrogen atom, which is further linked to a two-carbon chain attached to a cyclohexyl group .

Physical Properties

While detailed physical property data for N-(2-cyclohexylethyl)cyclopropanamine is somewhat limited in the available scientific literature, the following properties can be noted based on its structural characteristics and similar compounds:

  • Physical State: Likely a colorless to pale yellow liquid or crystalline solid at room temperature

  • Solubility: Probable good solubility in common organic solvents such as methanol, ethanol, dichloromethane, and tetrahydrofuran; limited solubility in water

  • Stability: Expected to be stable under normal laboratory conditions, though potentially sensitive to oxidation over extended periods

Structural Relationship to Other Cyclopropylamines

N-(2-cyclohexylethyl)cyclopropanamine belongs to the broader class of cyclopropylamines, which have attracted considerable attention in medicinal chemistry. The compound shares structural similarities with other documented cyclopropylamines, including:

  • N-(1-cyclohexylethyl)cyclopropanamine (CAS: 7584-67-0)

  • N-{2-[1-(2-methoxyethyl)cyclohexyl]ethyl}cyclopropanamine (CAS: 2137644-45-0)

  • N-(2-aminoethyl)cyclopropanamine (CAS: 62491-85-4)

The structural variations among these compounds, particularly in the linkage between the cyclopropyl and cyclohexyl moieties, may confer different biological activities and chemical properties.

Synthesis Methods

Recent Synthetic Innovations

Recent advancements in synthetic methodologies for cyclopropane derivatives offer potential alternative routes for preparing N-(2-cyclohexylethyl)cyclopropanamine. Of particular note is a method reported by researchers utilizing sulfones for the synthesis of 1,1-dialkylcyclopropanes:

"Small molecules containing 1,1-dimethylcyclopropanes are prevalent throughout nature but are difficult to synthesize using state-of-the-art metal-catalyzed carbene transfer methods without competing 1,2-hydride shifts. Herein, we introduce a mechanistically distinct platform to transfer 1,1-dialkylcarbene units to olefins using carbometalation reactions of dialkyl sulfonyl anions."

This approach, involving the reaction of dialkyl sulfones with styrenes and arylbutadienes in the presence of NaNH₂ or n-BuLi in ethereal solvents, could potentially be adapted for the preparation of N-(2-cyclohexylethyl)cyclopropanamine or its precursors.

Biological Activity and Pharmacological Significance

Supplier ReferenceProduct StatusReported Purity
3D-CWB85134Out of productionMin. 95%

One potential supplier mentioned in the search results is LGC Standards / Toronto Research Chemicals, though current availability would need to be confirmed directly with the supplier .

Structural Comparison with Related Compounds

Comparison with N-(1-cyclohexylethyl)cyclopropanamine

N-(2-cyclohexylethyl)cyclopropanamine differs from the structurally related N-(1-cyclohexylethyl)cyclopropanamine (CAS: 7584-67-0) primarily in the position of attachment between the cyclohexyl group and the nitrogen-bearing carbon chain. This subtle structural difference may influence:

  • Conformational properties and spatial arrangement

  • Receptor binding characteristics

  • Metabolic stability and pharmacokinetic properties

The following table compares key properties of these related compounds:

PropertyN-(2-cyclohexylethyl)cyclopropanamineN-(1-cyclohexylethyl)cyclopropanamine
CAS Number1152851-34-77584-67-0
Molecular FormulaC₁₁H₂₁NC₁₁H₂₁N
Molecular Weight167.29 g/mol167.29 g/mol
Structure DistinctionCyclohexyl group attached to a 2-carbon chainCyclohexyl group attached directly to the carbon bearing the cyclopropylamine

Comparison with N-methyl Derivatives

The search results also reference a structurally related compound, (2-cyclohexylethyl)(methyl)amine (CAS: 62141-38-2), which differs from N-(2-cyclohexylethyl)cyclopropanamine by having a methyl group instead of a cyclopropyl group attached to the nitrogen atom :

PropertyN-(2-cyclohexylethyl)cyclopropanamine(2-cyclohexylethyl)(methyl)amine
CAS Number1152851-34-762141-38-2
Molecular FormulaC₁₁H₂₁NC₉H₁₉N
Molecular Weight167.29 g/mol141.25 g/mol
Key DistinctionCyclopropyl group attached to nitrogenMethyl group attached to nitrogen

This structural variation may significantly impact the compound's biological activity, particularly in relation to potential LSD1 inhibition, as the cyclopropyl ring is often a key pharmacophore in cyclopropylamine-based LSD1 inhibitors.

Future Research Directions

Structure-Activity Relationship Studies

Future research could focus on investigating structure-activity relationships (SAR) between N-(2-cyclohexylethyl)cyclopropanamine and structurally related compounds. Such studies could elucidate:

  • The importance of the cyclopropyl ring positioning for biological activity

  • The optimal length of the carbon chain linking the cyclohexyl group to the nitrogen atom

  • The effect of various substituents on both the cyclopropyl and cyclohexyl rings

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